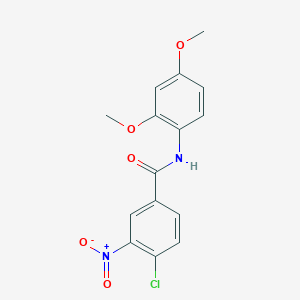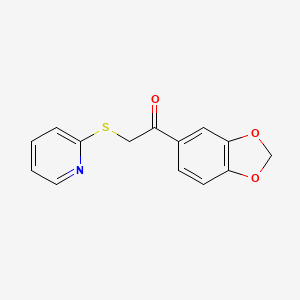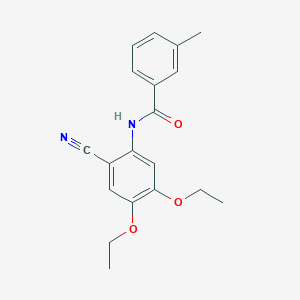![molecular formula C13H9Br2N3O2 B5550860 N'-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B5550860.png)
N'-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide is a useful research compound. Its molecular formula is C13H9Br2N3O2 and its molecular weight is 399.04 g/mol. The purity is usually 95%.
The exact mass of the compound N'-(2,4-dibromo-5-hydroxybenzylidene)-2-pyridinecarbohydrazide is 398.90410 g/mol and the complexity rating of the compound is 368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative Agents
A series of mixed ligand aroylhydrazone and N-donor heterocyclic Lewis base Cu(II) complexes, incorporating the related compound (5-bromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide, demonstrated significant antiproliferative effects against various human tumor cell lines, including ovarian and colorectal carcinomas. These complexes, particularly complex 4, showed potent cytotoxic activity, suggesting a potential application in cancer therapy through apoptosis induction without triggering autophagy in cancer cells (Sutradhar et al., 2017).
Antimicrobial Activity
The synthesis of N'-(4-methoxybenzylidene)-2-[3-cyano-7,8-dihydro-4-(5-methylfuran-2-yl)-2-oxo-2H-pyrano[4,3-b]pyridin-1(5H)-yl]acetohydrazide showcased antimicrobial efficacy against both gram-positive and gram-negative bacteria. This compound, featuring a structural moiety akin to N'-(2,4-dibromo-5-hydroxybenzylidene)-2-pyridinecarbohydrazide, indicates the potential for similar compounds to serve as bases for developing new antimicrobial agents (Amr et al., 2016).
Metabolic Studies
Research involving compounds with structural similarities to N'-(2,4-dibromo-5-hydroxybenzylidene)-2-pyridinecarbohydrazide has explored their metabolic alterations in biological systems. For instance, studies on 3-[bis-(2-chlorethyl)-carbohydrazide]-2,2,5,5-tetramethylpyroline-1-oxyl in hamster blood and tissues revealed insights into the metabolic stability and transformation of such compounds, which could be pivotal for understanding their pharmacokinetics and pharmacodynamics in medical applications (Raïkova et al., 1981).
Molecular Docking Studies
The compound (E)-1-(5-bromo-2-hydroxybenzylidene)semicarbazide underwent extensive spectroscopic characterization and molecular docking studies, revealing its potential biological activity. These studies highlighted its interaction with antifungal proteins, suggesting a method for evaluating the therapeutic potential of related compounds, such as N'-(2,4-dibromo-5-hydroxybenzylidene)-2-pyridinecarbohydrazide, in combating fungal infections and possibly other microbial threats (Raja et al., 2017).
Supramolecular Chemistry
Studies on pyridine-based hydrazone derivatives, including those similar to N'-(2,4-dibromo-5-hydroxybenzylidene)-2-pyridinecarbohydrazide, have illuminated their capability to form intricate supramolecular architectures through hydrogen bonding. Such properties are crucial for designing new materials with specific functions, ranging from molecular recognition to the construction of advanced nanomaterials (Khalid et al., 2021).
Properties
IUPAC Name |
N-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylideneamino]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2N3O2/c14-9-6-10(15)12(19)5-8(9)7-17-18-13(20)11-3-1-2-4-16-11/h1-7,19H,(H,18,20)/b17-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXPOHAOZPUDDV-REZTVBANSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NN=CC2=CC(=C(C=C2Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)N/N=C/C2=CC(=C(C=C2Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(tert-butyl)-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5550794.png)
![3-((2-Ethylphenyl)amino)benzo[d]isothiazole 1,1-dioxide](/img/structure/B5550798.png)
acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5550813.png)

![6-tert-butyl-4-[(2-thienylmethylene)amino]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5550820.png)
![2-(3-methoxypropyl)-9-[4-(trifluoromethyl)pyrimidin-2-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550825.png)

![(E)-1-[1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B5550837.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5550848.png)

![2-chloro-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5550858.png)

